molecular formula C9H11F3N2O2 B2786835 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one CAS No. 930414-73-6

5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one

Cat. No.: B2786835
CAS No.: 930414-73-6
M. Wt: 236.194
InChI Key: JIGAJAXVPYMJEG-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one is a fluorinated organic compound characterized by its trifluoromethyl group and hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Trifluoromethylation: This involves the introduction of a trifluoromethyl group to a precursor molecule. The reaction conditions typically require a trifluoromethylating agent and a suitable catalyst.

  • Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, which often involve the use of oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound is likely produced through optimized versions of these synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is further oxidized to form a carbonyl group.

  • Reduction: Reduction reactions can be used to convert the trifluoromethyl group to a less fluorinated form.

  • Substitution: Substitution reactions can involve the replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: The major product is typically a carboxylic acid derivative.

  • Reduction: The major product is a less fluorinated derivative of the original compound.

  • Substitution: The major products vary based on the substituting group.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of more complex fluorinated molecules, which are valuable in various chemical processes. Biology: It can serve as a building block for bioactive molecules, potentially leading to new pharmaceuticals. Medicine: The compound's fluorinated structure makes it a candidate for drug development, particularly in the design of antiviral and anticancer agents. Industry: Its unique properties make it useful in the production of advanced materials, such as fluoropolymers.

Mechanism of Action

The mechanism by which 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to biological targets, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

  • 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate: This compound shares a similar fluorinated structure but has a methacrylate group instead of the imidazole group.

  • 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one: This compound is structurally similar but lacks the imidazole group.

Uniqueness: The presence of the 1-methyl-1H-imidazol-2-yl group in 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.

Properties

IUPAC Name

5,5,5-trifluoro-4-hydroxy-4-(1-methylimidazol-2-yl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-6(15)5-8(16,9(10,11)12)7-13-3-4-14(7)2/h3-4,16H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGAJAXVPYMJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=NC=CN1C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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